molecular formula C6H8O3 B1590679 3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 31518-14-6

3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No. B1590679
CAS RN: 31518-14-6
M. Wt: 128.13 g/mol
InChI Key: OXUPSEKWDOSMIN-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-pyran-6-carboxylic acid is an organic compound . It plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .


Molecular Structure Analysis

The molecular formula of 3,4-dihydro-2H-pyran-6-carboxylic acid is C6H8O3 . The InChI code is 1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-pyran-6-carboxylic acid include a molecular weight of 128.13 .

Scientific Research Applications

Conformational Analysis

  • Scientific Field : Physical Chemistry
  • Application Summary : The ring conformations of 3,4-dihydro-2H-pyran have attracted considerable interest due to their structural similarity to cyclohexene, an important molecule in stereochemistry .
  • Methods of Application : High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was utilized to obtain information regarding the adiabatic ionic transition between the S0 and the D0 states .
  • Results : The adiabatic ionization energy of 3,4-dihydro-2H-pyran was accurately determined to be 8.3355 ± 0.0005 eV (67,230 ± 4 cm−1) .

Hydroxyl-Protecting Reagent

  • Scientific Field : Organic Synthesis
  • Application Summary : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis .
  • Methods of Application : It is used to protect various reactive functional groups .
  • Results : This application allows for the synthesis of complex organic molecules without unwanted side reactions .

Diels–Alder Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,4-dihydro-2H-pyran can be used in Diels–Alder reactions with p-quinone, catalysed by p-toluenesulfonic acid .
  • Methods of Application : The reaction between p-quinones and 3,4-dihydro-2H-pyran is catalyzed by p-toluenesulfonic acid .
  • Results : The products were accomplished by the Diels–Alder cycloaddition reaction .

Synthesis of Tetrahydropyranylated Products

  • Scientific Field : Organic Synthesis
  • Application Summary : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols .
  • Methods of Application : The reaction is carried out in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
  • Results : This method allows for the synthesis of tetrahydropyran derivatives .

Intermediate for Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Application Summary : 3,4-Dihydro-2H-pyran and its derivatives play an important role as intermediates for organic synthesis in agrochemical, pharmaceutical and dyestuff fields .
  • Methods of Application : These compounds are used in various chemical reactions to produce a wide range of products .
  • Results : The use of these intermediates allows for the synthesis of complex molecules used in various industries .

Synthesis of Pyrazoles

  • Scientific Field : Organic Synthesis
  • Application Summary : 3,4-Dihydro-2H-pyran can be used to synthesize pyrazole derivatives .
  • Methods of Application : The reaction is carried out by reacting pyrazoles in the presence of trifluoroacetic acid .
  • Results : This method allows for the synthesis of pyrazole derivatives .

Safety And Hazards

The safety information for 3,4-dihydro-2H-pyran-6-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPSEKWDOSMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500892
Record name 3,4-Dihydro-2H-pyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyran-6-carboxylic acid

CAS RN

31518-14-6
Record name 3,4-Dihydro-2H-pyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
66
Citations
JX Wu, HW Wang, WZ Duan, HH Ji, JM Dou… - Organic …, 2022 - ACS Publications
A carboxylate-assisted iridium(III)-catalyzed regioselective C(sp 2 )–H heteroarylation/esterification reaction of acrylic acid is disclosed herein for the first time. This catalytic protocol …
Number of citations: 2 pubs.acs.org
H Senboku, H Kanaya, M Tokuda - Synlett, 2002 - thieme-connect.com
Electrochemical carboxylation of lactone enol triflates in DMF containing a catalytic amount of NiBr 2· bpy with a platinum cathode and a magnesium anode under an atmospheric …
Number of citations: 18 www.thieme-connect.com
RL Hanson, MD Schwinden, A Banerjee… - Bioorganic & Medicinal …, 1999 - Elsevier
l-6-Hydroxynorleucine, a key chiral intermediate used for synthesis of a vasopeptidase inhibitor, was prepared in 89% yield and >99% optical purity by reductive amination of 2-keto-6-…
Number of citations: 107 www.sciencedirect.com
C Duan, W Liu, S Bi, L Chen, J Pan… - Journal of …, 2022 - Wiley Online Library
The synthesis and characterization of compounds 7c and 8d, the 4(R)‐epimer impurities of zanamivir and laninamivir octanoate, were reported for the first time. Their structures were …
Number of citations: 1 onlinelibrary.wiley.com
C Gaulon, R Dhal, T Chapin… - The Journal of …, 2004 - ACS Publications
Under smooth Eu(fod) 3 -catalyzed conditions, the inverse-electron demand hetero-Diels−Alder reactions between enantiopure N-vinyl-2-oxazolidinones 1a−f and representative β,γ-…
Number of citations: 67 pubs.acs.org
H Audrain, J Thorhauge, RG Hazell… - The Journal of Organic …, 2000 - ACS Publications
A catalytic enantioselective inverse-electron demand hetero-Diels−Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich alkenes catalyzed by chiral bisoxazolines in …
Number of citations: 194 pubs.acs.org
H Ikematsu - Influenza: Advances in Diagnosis and Management, 2021 - Springer
A neuraminidase inhibitor, laninamivir octanoate (Inavir ® ; Daiichi Sankyo, Tokyo, Japan) is an inhaled drug with unique characteristics. The inhaled laninamivir octanoate is converted …
Number of citations: 3 link.springer.com
S Skrzypek - Electroanalysis, 2010 - Wiley Online Library
Zanamivir is a member of a new class of antiviral agents that selectively inhibit the enzyme neuraminidase of influenza A H5N1 and H1N1 viruses. Although zanamivir is the compound …
D Dholakia, S Goyal, S Jamal… - BMC …, 2016 - bmcbioinformatics.biomedcentral …
Influenza virus spreads infection by two main surface glycoproteins, namely hemagglutinin (HA) and neuraminidase (NA). NA cleaves the sialic acid receptors eventually releasing …
JJ Koenig, T Arndt, N Gildemeister… - The Journal of …, 2019 - ACS Publications
The Nazarov cyclization is an important pericyclic reaction that allows the synthesis of substituted cyclopentenones. We now demonstrate that this reaction can be performed under very …
Number of citations: 30 pubs.acs.org

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